

A Comparative Review of Antibody-Drug Conjugates Utilizing the GGFG Linker

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Compound of Interest

Compound Name: *Boc-Gly-Gly-Phe-Gly-OH*

Cat. No.: *B550079*

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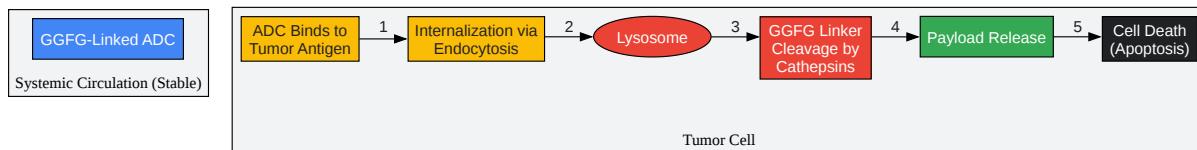
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of GGFG-Linked ADCs Compared to Alternatives, Supported by Experimental Data.

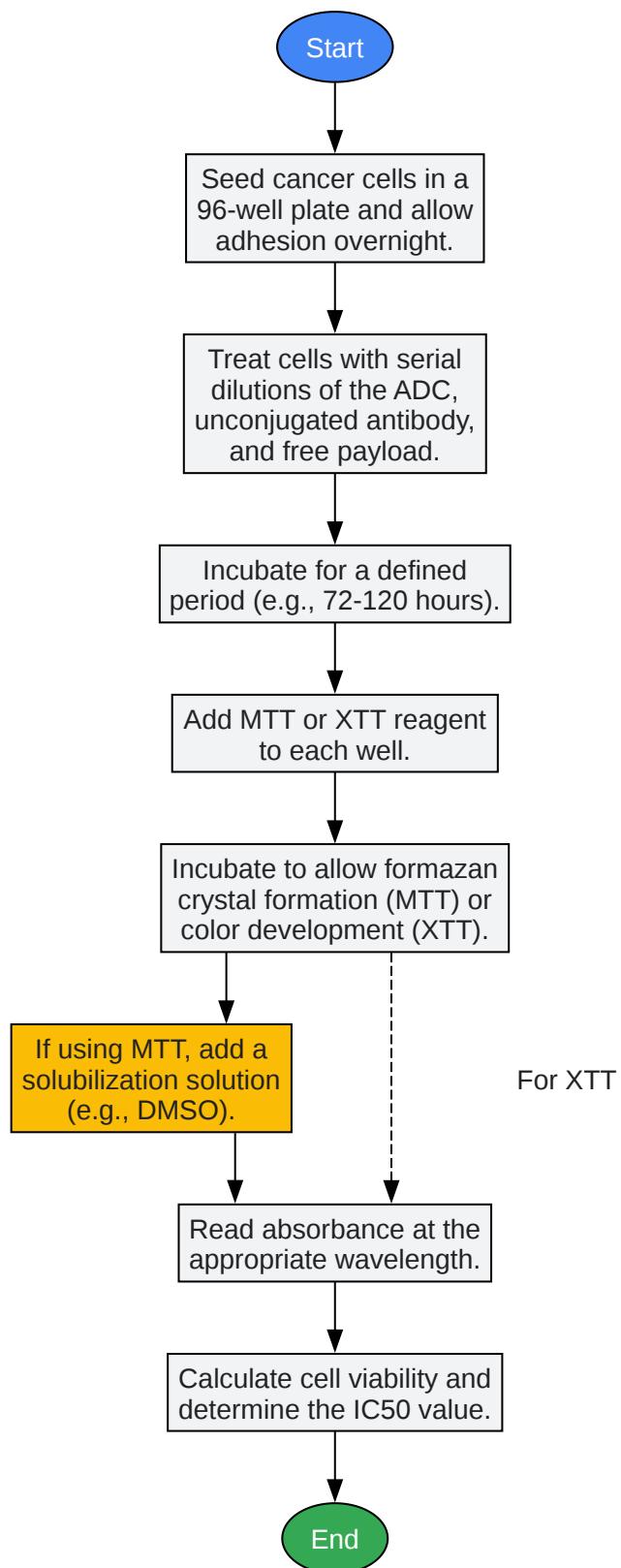
The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical component in the design and efficacy of these complex therapeutics is the linker that connects the antibody to the payload. Among the various linker technologies, the tetrapeptide Gly-Gly-Phe-Gly (GGFG) has emerged as a prominent enzyme-cleavable linker, integral to the success of several approved and clinical-stage ADCs. This guide provides a comprehensive comparison of ADCs that utilize the GGFG linker with those employing alternative linker strategies, supported by a review of available experimental data.

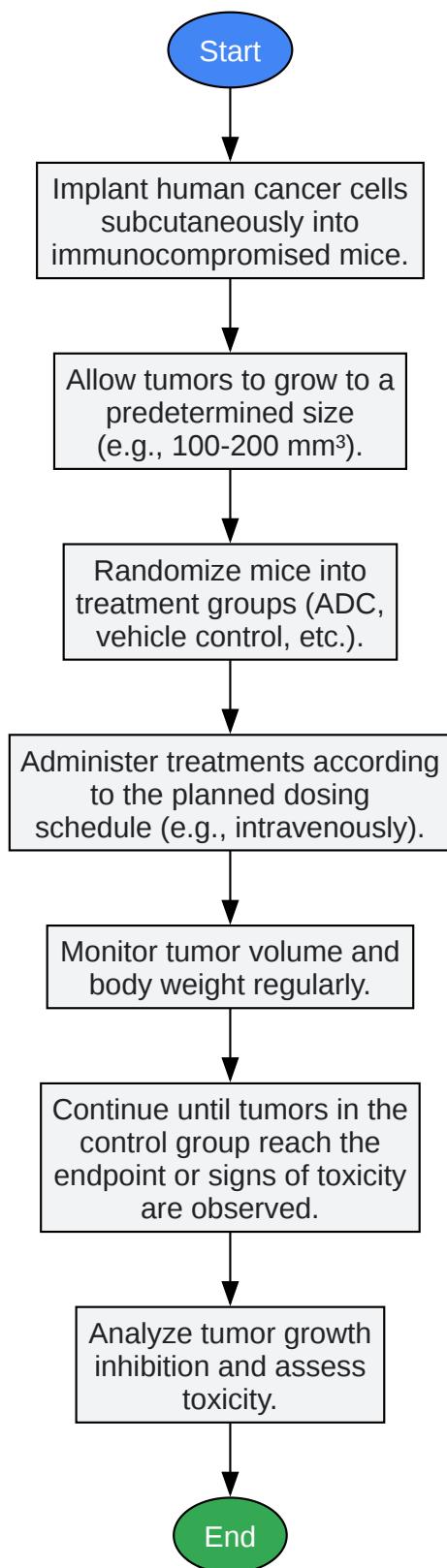
The GGFG Linker: Mechanism of Action

The GGFG linker is a peptide-based, enzyme-sensitive linker designed for selective cleavage within the tumor microenvironment. Its mechanism relies on the enzymatic activity of lysosomal proteases, such as Cathepsin B and Cathepsin L, which are often upregulated in tumor cells.^[1] This targeted cleavage ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic exposure and associated off-target toxicities.^[2] The GGFG linker is recognized for its high stability in the bloodstream, a crucial factor for a favorable pharmacokinetic profile and reduced premature drug release.^[1]

The process of payload delivery by a GGFG-linked ADC can be visualized as a series of sequential steps:





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References

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- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
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